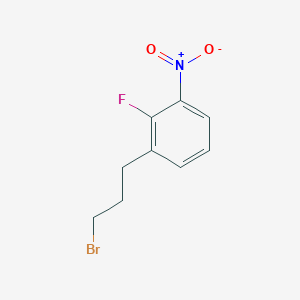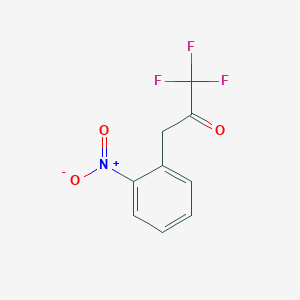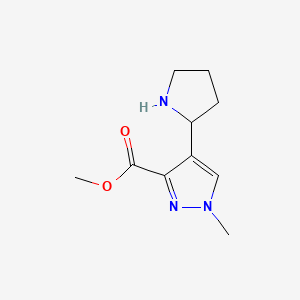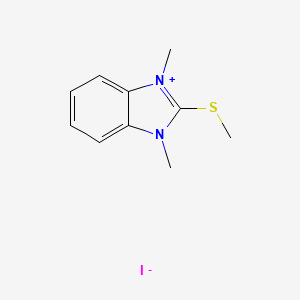
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzene, substituted with a bromopropyl group, a fluorine atom, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-fluoro-3-nitrobenzene.
Bromination: The nitro-substituted benzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated intermediate undergoes alkylation with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps to ensure better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 1-(3-Aminopropyl)-2-fluoro-3-nitrobenzene.
Oxidation: Products include carboxylic acids and aldehydes derived from the oxidation of the alkyl chain.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as antimicrobial or anticancer agents.
Chemical Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of intermediate species such as nitroso and hydroxylamine.
Oxidation: The alkyl chain undergoes oxidation through the formation of radical intermediates, leading to the formation of carboxylic acids or aldehydes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-fluoro-2-nitrobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior.
1-(3-Bromopropyl)-2-chloro-3-nitrobenzene: Substitution of fluorine with chlorine, which can influence the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C9H9BrFNO2 |
|---|---|
Molekulargewicht |
262.08 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-2-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-4-7-3-1-5-8(9(7)11)12(13)14/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
DIODOBATPYGHLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






